molecular formula C27H27NO4 B257257 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(1-hydroxy-1-phenyl-1,2,4,5-tetrahydro-3H-3-benzazepin-3-yl)-1-propanone

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(1-hydroxy-1-phenyl-1,2,4,5-tetrahydro-3H-3-benzazepin-3-yl)-1-propanone

カタログ番号 B257257
分子量: 429.5 g/mol
InChIキー: PBWHUOGVBCGFKH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(1-hydroxy-1-phenyl-1,2,4,5-tetrahydro-3H-3-benzazepin-3-yl)-1-propanone, also known as BPAP, is a novel psychoactive compound that has been gaining attention in the scientific community due to its potential therapeutic applications. BPAP is a synthetic compound that was first synthesized in 1993 by a team of Japanese researchers. The compound has been found to exhibit a unique mechanism of action that makes it a promising candidate for the treatment of various neurological disorders.

作用機序

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(1-hydroxy-1-phenyl-1,2,4,5-tetrahydro-3H-3-benzazepin-3-yl)-1-propanone works by binding to and activating the trace amine-associated receptor 1 (TAAR1), which is a G protein-coupled receptor that is involved in the regulation of dopamine and serotonin release in the brain. TAAR1 activation by 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(1-hydroxy-1-phenyl-1,2,4,5-tetrahydro-3H-3-benzazepin-3-yl)-1-propanone leads to an increase in the release of dopamine and serotonin, which in turn leads to an improvement in mood, motivation, and reward.
Biochemical and Physiological Effects:
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(1-hydroxy-1-phenyl-1,2,4,5-tetrahydro-3H-3-benzazepin-3-yl)-1-propanone has been found to have a number of biochemical and physiological effects in the brain. The compound has been shown to increase the release of dopamine and serotonin, which are two neurotransmitters that are involved in the regulation of mood, motivation, and reward. 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(1-hydroxy-1-phenyl-1,2,4,5-tetrahydro-3H-3-benzazepin-3-yl)-1-propanone has also been found to increase the expression of brain-derived neurotrophic factor (BDNF), which is a protein that is involved in the growth and survival of neurons in the brain.

実験室実験の利点と制限

One of the advantages of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(1-hydroxy-1-phenyl-1,2,4,5-tetrahydro-3H-3-benzazepin-3-yl)-1-propanone is that it exhibits a unique mechanism of action that makes it a promising candidate for the treatment of various neurological disorders. The compound has also been found to have a low toxicity profile, which makes it a safe candidate for clinical trials. However, one of the limitations of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(1-hydroxy-1-phenyl-1,2,4,5-tetrahydro-3H-3-benzazepin-3-yl)-1-propanone is that it is a synthetic compound that requires specialized equipment and expertise to synthesize. This can make it difficult and expensive to produce in large quantities for clinical trials.

将来の方向性

There are a number of future directions for the research and development of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(1-hydroxy-1-phenyl-1,2,4,5-tetrahydro-3H-3-benzazepin-3-yl)-1-propanone. One area of focus is the development of new synthetic methods for the production of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(1-hydroxy-1-phenyl-1,2,4,5-tetrahydro-3H-3-benzazepin-3-yl)-1-propanone that are more efficient and cost-effective. Another area of focus is the development of new formulations of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(1-hydroxy-1-phenyl-1,2,4,5-tetrahydro-3H-3-benzazepin-3-yl)-1-propanone that can be administered in different ways, such as through inhalation or transdermal patches. Finally, there is a need for further research to evaluate the safety and efficacy of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(1-hydroxy-1-phenyl-1,2,4,5-tetrahydro-3H-3-benzazepin-3-yl)-1-propanone in clinical trials for the treatment of various neurological disorders.

合成法

The synthesis of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(1-hydroxy-1-phenyl-1,2,4,5-tetrahydro-3H-3-benzazepin-3-yl)-1-propanone involves a complex series of chemical reactions that require specialized equipment and expertise. The process begins with the synthesis of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-propanone, which is then reacted with 1-phenyl-1,2,4,5-tetrahydro-3H-3-benzazepine to produce 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(1-hydroxy-1-phenyl-1,2,4,5-tetrahydro-3H-3-benzazepin-3-yl)-1-propanone. The synthesis of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(1-hydroxy-1-phenyl-1,2,4,5-tetrahydro-3H-3-benzazepin-3-yl)-1-propanone is a multi-step process that requires careful monitoring and control of reaction conditions to ensure the purity and yield of the final product.

科学的研究の応用

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(1-hydroxy-1-phenyl-1,2,4,5-tetrahydro-3H-3-benzazepin-3-yl)-1-propanone has been the subject of extensive scientific research due to its potential therapeutic applications. The compound has been found to exhibit a unique mechanism of action that makes it a promising candidate for the treatment of various neurological disorders, including Parkinson's disease, depression, and schizophrenia. 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(1-hydroxy-1-phenyl-1,2,4,5-tetrahydro-3H-3-benzazepin-3-yl)-1-propanone has been shown to increase the release of dopamine and serotonin in the brain, which are two neurotransmitters that are involved in the regulation of mood, motivation, and reward.

特性

製品名

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(1-hydroxy-1-phenyl-1,2,4,5-tetrahydro-3H-3-benzazepin-3-yl)-1-propanone

分子式

C27H27NO4

分子量

429.5 g/mol

IUPAC名

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(5-hydroxy-5-phenyl-2,4-dihydro-1H-3-benzazepin-3-yl)propan-1-one

InChI

InChI=1S/C27H27NO4/c29-24(21-10-11-25-26(18-21)32-17-16-31-25)13-15-28-14-12-20-6-4-5-9-23(20)27(30,19-28)22-7-2-1-3-8-22/h1-11,18,30H,12-17,19H2

InChIキー

PBWHUOGVBCGFKH-UHFFFAOYSA-N

SMILES

C1CN(CC(C2=CC=CC=C21)(C3=CC=CC=C3)O)CCC(=O)C4=CC5=C(C=C4)OCCO5

正規SMILES

C1CN(CC(C2=CC=CC=C21)(C3=CC=CC=C3)O)CCC(=O)C4=CC5=C(C=C4)OCCO5

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。